![molecular formula C6H4FN3 B092429 5-Fluoro-1h-benzotriazole CAS No. 18225-90-6](/img/structure/B92429.png)
5-Fluoro-1h-benzotriazole
Overview
Description
5-Fluoro-1h-benzotriazole is a chemical compound with the molecular formula C6H4FN3 . It is also known as 5-Fluoro-1H-benzo[d][1,2,3]triazole .
Molecular Structure Analysis
5-Fluoro-1h-benzotriazole contains a total of 15 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Triazole .Physical And Chemical Properties Analysis
5-Fluoro-1h-benzotriazole has a molecular weight of 137.12 g/mol . It has a predicted boiling point of 362.8±15.0 °C and a predicted density of 1.481±0.06 g/cm3 .Scientific Research Applications
Chromatography and Mass Spectrometry
5-Fluoro-1h-benzotriazole is used in chromatography and mass spectrometry applications. It helps in making these applications run efficiently and effectively .
Drug Discovery
1,2,3-triazoles, which include 5-Fluoro-1h-benzotriazole, have found broad applications in drug discovery. They are part of essential building blocks like amino acids, nucleotides, etc .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis. They are one of the most important nitrogen-containing five-membered heterocycles .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry. They contribute to the development of new materials with unique properties .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry. They play a crucial role in the formation of complex structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation. They are used to link two molecules together, often a biomolecule to a probe or other molecule .
Chemical Biology
1,2,3-triazoles are used in chemical biology. They are used in the study of biological systems using chemical techniques .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging. They are used as probes in fluorescence microscopy .
Safety and Hazards
Mechanism of Action
Target of Action
Benzotriazole derivatives, which include 5-fluoro-1h-benzotriazole, have been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Mode of Action
Benzotriazole derivatives are known to form diverse non-covalent interactions, making them susceptible to bind with enzymes and receptors in biological systems . This broad spectrum of biological properties is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Biochemical Pathways
Benzotriazole derivatives have been found to be robust against conventional biological wastewater treatment, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that benzotriazole derivatives are more likely to remain in the aqueous environment than adsorbed to solid particles .
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
It is known that benzotriazole derivatives are robust against conventional biological wastewater treatment, suggesting that they may be influenced by a variety of environmental factors .
properties
IUPAC Name |
5-fluoro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGDXKMRDPIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342961 | |
Record name | 5-fluoro-1h-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1h-benzotriazole | |
CAS RN |
18225-90-6 | |
Record name | 5-fluoro-1h-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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